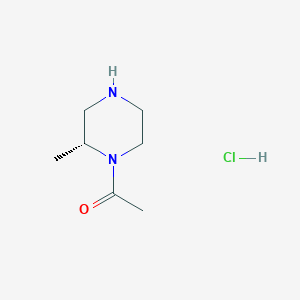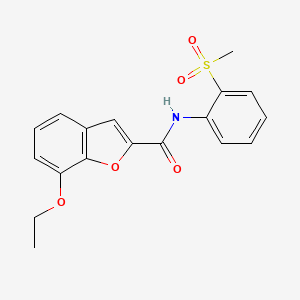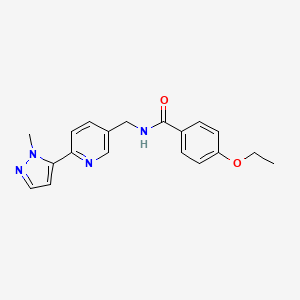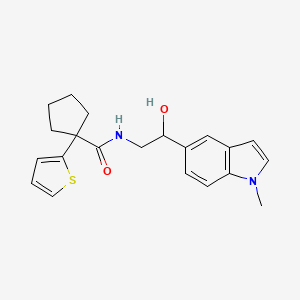![molecular formula C11H22N2O2 B2551764 Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate CAS No. 1870131-28-4](/img/structure/B2551764.png)
Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate typically involves the reaction of 2,2-dimethyl-3-aminopropanoic acid with piperidine under specific conditions. The reaction is carried out in the presence of a suitable esterification agent such as methanol, which facilitates the formation of the methyl ester group . The reaction conditions often include a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted piperidine derivatives .
Applications De Recherche Scientifique
Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Piperidine derivatives are explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-[(piperidin-4-yl)amino]propanoic acid: Similar structure but lacks the methyl ester group.
Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]butanoate: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the piperidine ring also contributes to its potential pharmacological properties .
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-3-(piperidin-4-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,10(14)15-3)8-13-9-4-6-12-7-5-9/h9,12-13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKXSBQVBFMAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCNCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methylpyrimidine](/img/structure/B2551681.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide](/img/structure/B2551684.png)



![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2551691.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2551692.png)


![(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B2551700.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2551704.png)
